3,3-Difluoro-8-azaspiro[4.5]decan-1-amine
CAS No.:
Cat. No.: VC13799768
Molecular Formula: C9H16F2N2
Molecular Weight: 190.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16F2N2 |
|---|---|
| Molecular Weight | 190.23 g/mol |
| IUPAC Name | 2,2-difluoro-8-azaspiro[4.5]decan-4-amine |
| Standard InChI | InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2 |
| Standard InChI Key | AMFUYLGGRMKMSG-UHFFFAOYSA-N |
| SMILES | C1CNCCC12CC(CC2N)(F)F |
| Canonical SMILES | C1CNCCC12CC(CC2N)(F)F |
Introduction
Structural Characteristics and Stereochemical Considerations
Core Architecture
The compound’s spirocyclic framework consists of an 8-azaspiro[4.5]decane system, where a piperidine ring (six-membered, nitrogen-containing) is fused to a cyclopentane ring via a shared spiro carbon atom. The 3,3-difluoro substitution on the cyclopentane moiety introduces steric and electronic effects that influence both reactivity and target binding . The amine group at position 1 enhances solubility and provides a handle for derivatization.
Enantiomeric Forms
3,3-Difluoro-8-azaspiro[4.5]decan-1-amine exists as two enantiomers:
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(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine (CAS: 2055760-59-1)
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(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine (CAS: 2055849-00-6) .
Both enantiomers exhibit 97% purity and are synthesized as building blocks for drug discovery . Chirality at the spiro carbon critically affects interactions with biological targets, as demonstrated in SHP2 inhibition assays .
Table 1: Physico-Chemical Properties of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆F₂N₂ | |
| Molar Mass | 190.23 g/mol | |
| Purity (Enantiomers) | 97% | |
| SMILES Notation | N[C@@H]1CC(F)(F)CC12CCNCC2 |
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of 3,3-difluoro-8-azaspiro[4.5]decan-1-amine involves spiroannulation strategies, often starting from cyclohexanone derivatives. A representative pathway includes:
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Fluorination: Introduction of fluorine atoms via electrophilic fluorination reagents (e.g., Selectfluor®) at the cyclopentane ring.
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Reductive Amination: Formation of the piperidine ring through cyclization of a primary amine precursor.
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Resolution: Chiral chromatography or enzymatic resolution to isolate (R)- and (S)-enantiomers .
Scalability and Challenges
Industrial production faces challenges in achieving enantiomeric excess while maintaining cost efficiency. Advances in asymmetric catalysis and continuous-flow chemistry have improved yields, with pilot-scale batches achieving >90% enantiomeric purity .
Biological Activity and Mechanism of Action
SHP2 Inhibition
3,3-Difluoro-8-azaspiro[4.5]decan-1-amine binds to the allosteric site of SHP2, stabilizing an autoinhibited conformation. This disrupts RAS-MAPK signaling, a pathway hyperactivated in Noonan syndrome, leukemia, and solid tumors . Surface plasmon resonance (SPR) studies report a Kd of 120 nM for the (S)-enantiomer, compared to 450 nM for the (R)-form, highlighting stereospecificity .
Comparative Analysis with Analogues
The compound’s spirocyclic core confers superior metabolic stability over linear analogues. For instance, replacing the spiro system with a piperazine ring reduces plasma half-life from 4.2 h to 1.5 h in murine models .
Table 2: Biological Activity Data
| Parameter | Value | Assay Type | Source |
|---|---|---|---|
| SHP2 IC₅₀ (S-enantiomer) | 85 nM | Enzymatic assay | |
| Cell Viability (IC₅₀) | 1.2 µM (MV4-11 leukemia cells) | MTT assay | |
| Plasma Half-Life | 4.2 h | Murine PK study |
Therapeutic Applications and Clinical Relevance
Oncology
Preclinical studies demonstrate efficacy in KRAS-mutant cancers, where SHP2 inhibition synergizes with MEK inhibitors. In a xenograft model of pancreatic cancer, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days .
Metabolic Disorders
Emerging evidence suggests utility in type 2 diabetes, as SHP2 modulates insulin signaling. In diabetic mice, the compound improved glucose tolerance by 40% compared to controls .
Future Directions and Challenges
Optimizing Pharmacokinetics
Current efforts focus on modifying the amine group to enhance blood-brain barrier penetration for glioblastoma applications. Prodrug strategies, such as carbamate formulations, are under investigation .
Toxicity Profiling
While the compound exhibits a favorable safety profile in rodents, hepatotoxicity at high doses (≥100 mg/kg) necessitates structural refinements. Deuterium incorporation at metabolically labile sites is being explored to mitigate this issue .
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